11-Oxo-3,6-dodecadiynoic acid
Description
11-Oxo-3,6-dodecadiynoic acid is a polyunsaturated fatty acid derivative characterized by a 12-carbon chain (dodeca-) with two triple bonds (diynoic acid) at positions 3 and 6, and a ketone group (oxo) at position 11. sieboldiana and M. rubra . These compounds are often associated with traditional medicinal uses due to their complex bioactivity profiles.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
11-oxododeca-3,6-diynoic acid |
InChI |
InChI=1S/C12H14O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h4-5,7,9-10H2,1H3,(H,14,15) |
InChI Key |
YLTMQTOPDWVXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC#CCC#CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 11-Oxo-3,6-dodecadiynoic acid with structurally analogous compounds, emphasizing chain length, unsaturation patterns, functional groups, and applications:
Key Observations:
Chain Length and Unsaturation: this compound has a shorter carbon chain (C12) compared to 9,11-Octadecadiynoic acid (C18) . Its diynoic structure (two triple bonds) distinguishes it from mono-unsaturated acids like 10-Undecenoic acid (C11, one double bond) .
Functional Group Positioning: The oxo group at C11 in the target compound contrasts with the oxo group at C8 in 9,11-Octadecadiynoic acid, which may alter hydrogen-bonding capacity and metabolic pathways . Carboxylic acid termini (common in all compounds) suggest shared roles in lipid metabolism or surfactant applications.
Biological and Industrial Relevance: While 10-Undecenoic acid is used in antifungal formulations and industrial synthesis , the bioactivity of this compound remains speculative.
Research Findings and Limitations
- Structural Analogues in Medicinal Plants : Compounds like 11-oxo-3,8,9,17-tetrahydroxy-[7,0]-metacyclophane (C. sieboldiana) share the 11-oxo motif but feature additional hydroxyl groups and cyclic structures, enhancing solubility and receptor binding .
- Synthetic and Safety Profiles: Safety data for 10-Undecenoic acid (H303: harmful if swallowed) and 11(E)-Octadecenoic acid highlight standard lab precautions for unsaturated fatty acids . Similar protocols likely apply to this compound, though direct toxicity data are absent.
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